Fraction sp³ (Fsp³) and Lead-Likeness
The target compound possesses four fully saturated ring carbons (positions 5–8), yielding an Fsp³ of 0.57 (4 sp³ carbons / 7 total carbons). In contrast, the fully aromatic [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1234616-36-4) has zero sp³ ring carbons and an Fsp³ of 0. An Fsp³ ≥ 0.45 is associated with higher clinical developability and lower attrition in drug discovery programs [1]. This quantitative structural descriptor directly measures the three-dimensional character that the Mishchuk et al. study identifies as a design advantage of this scaffold class [2].
| Evidence Dimension | Fraction of sp3-hybridised carbons (Fsp3) |
|---|---|
| Target Compound Data | 0.57 (4 sp³ carbons out of 7 total carbons) |
| Comparator Or Baseline | Fully aromatic [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1234616-36-4): Fsp³ = 0 |
| Quantified Difference | ΔFsp³ = 0.57 (target higher by absolute 0.57) |
| Conditions | Calculated from molecular formula and SMILES structures; PubChem computed data |
Why This Matters
Higher Fsp³ is quantitatively linked to reduced crystal packing energy, improved aqueous solubility, and lower promiscuity in biological screening, making the target compound a strategically superior choice for fragment-based or lead-like library design.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. https://doi.org/10.1021/jm901241e. View Source
- [2] Mishchuk, A.; Shtil, N.; Poberezhnyk, M.; Nazarenko, K.; Savchenko, T.; Tolmachev, A.; Krasavin, M. Keeping It Small, Polar, and Non-Flat: Diversely Functionalized Building Blocks Containing the Privileged 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]- and [1,5-a]pyridine Cores. Tetrahedron Lett. 2016, 57 (9), 1056–1059. https://doi.org/10.1016/j.tetlet.2016.01.094. View Source
